
2,4,6-Trichloro-N-hydroxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-trichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trichlorophenyl)hydroxylamine typically involves the reaction of 2,4,6-trichloronitrobenzene with reducing agents. One common method is the reduction of 2,4,6-trichloronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction proceeds under mild conditions, yielding N-(2,4,6-trichlorophenyl)hydroxylamine as the primary product.
Industrial Production Methods
Industrial production of N-(2,4,6-trichlorophenyl)hydroxylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2,4,6-trichlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2,4,6-trichlorophenyl)nitrosoamine.
Reduction: Further reduction can lead to the formation of N-(2,4,6-trichlorophenyl)amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and ammonium chloride are frequently used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-(2,4,6-trichlorophenyl)nitrosoamine
Reduction: N-(2,4,6-trichlorophenyl)amine
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
N-(2,4,6-trichlorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2,4,6-trichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- N-(2,4,6-trichlorophenyl)amine
- N-(2,4,6-trichlorophenyl)nitrosoamine
- 2,4,6-trichlorophenol
Uniqueness
N-(2,4,6-trichlorophenyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity
特性
CAS番号 |
35758-77-1 |
|---|---|
分子式 |
C6H4Cl3NO |
分子量 |
212.5 g/mol |
IUPAC名 |
N-(2,4,6-trichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |
InChIキー |
WHBFPBZHTDRHLF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)NO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


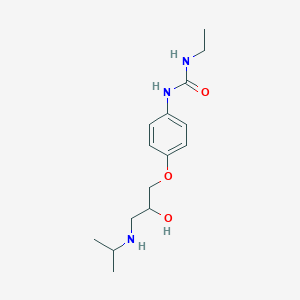


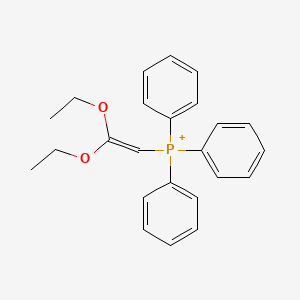
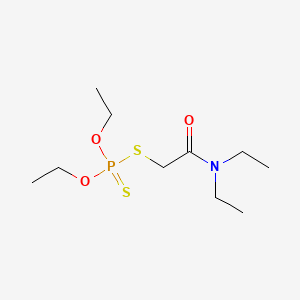
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
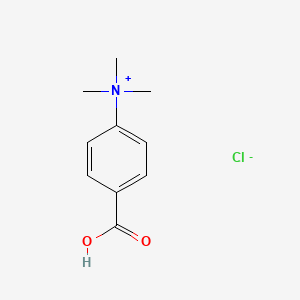
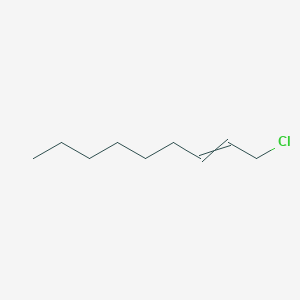

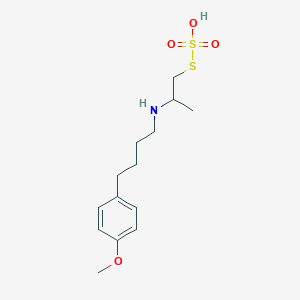


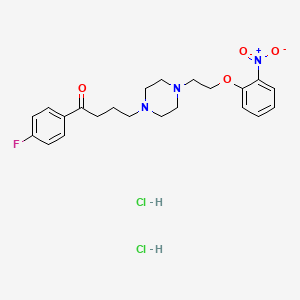
![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
